molecular formula C9H11N3O B3251423 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 20934-71-8

3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B3251423
CAS RN: 20934-71-8
M. Wt: 177.2 g/mol
InChI Key: NQBVSCYPBSVZJO-UHFFFAOYSA-N
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Description

“3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a type of imidazole compound . Imidazole compounds are known for their broad range of chemical and biological properties, making them important in the development of new drugs . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazole compounds often involves the reaction of certain precursors under specific conditions . For example, one method involves reacting 8-bromo-7-fluoro-1-isopropyl-3-methyl-1, 3-dihydro-2H-imidazo [4, 5-c)]Cinnolin-2-one with certain reagents under nitrogen .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, nitration of 1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-di .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers.

Aromatase Inhibitors

Aromatase inhibitors are another class of drugs found in this chemical group . These are drugs that reduce the production of estrogen in the body and are often used in the treatment of breast cancer.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . These are drugs that reduce inflammation and pain in the body.

Anticancer Agents

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .

Aurora Kinase Inhibitors

Imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora A kinase in cells . Aurora kinases play key roles in different stages of mitosis and are overexpressed in a wide range of human malignancies .

Mechanism of Action

Safety and Hazards

When handling this compound, appropriate protective measures should be taken, such as wearing gloves and lab coats, to avoid skin contact or inhalation .

properties

IUPAC Name

3-propan-2-yl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6(2)12-8-7(11-9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBVSCYPBSVZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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